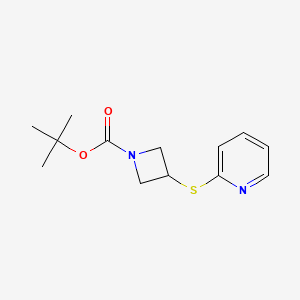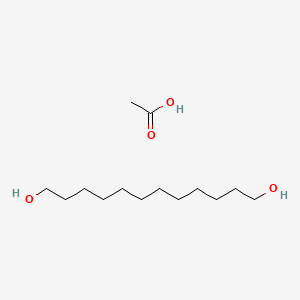
Acetic acid;dodecane-1,12-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;dodecane-1,12-diol is a chemical compound with the molecular formula C14H30O4. It is also known by other names such as 12-acetoxydodecane-1-ol and acetic acid- (12-hydroxy-dodecyl ester) . This compound is characterized by the presence of both acetic acid and dodecane-1,12-diol functional groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;dodecane-1,12-diol can be achieved through several methods. One common approach involves the esterification of dodecane-1,12-diol with acetic acid. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound often involves the reduction of lauryl lactone, which is obtained by the oxidation of cyclododecanone. The reduction process can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;dodecane-1,12-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in dodecane-1,12-diol can be oxidized to form dodecanedioic acid.
Reduction: The ester group can be reduced to yield dodecane-1,12-diol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Dodecanedioic acid.
Reduction: Dodecane-1,12-diol.
Substitution: Various ethers and esters depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;dodecane-1,12-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polyesters and polycarbonates
Biology: It serves as a biochemical reagent in various enzymatic reactions.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of coatings, adhesives, and lubricants.
Wirkmechanismus
The mechanism of action of acetic acid;dodecane-1,12-diol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze esterification and hydrolysis reactions. The hydroxyl groups in dodecane-1,12-diol can form hydrogen bonds with other molecules, influencing their reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dodecane-1,12-diol: A similar compound without the acetic acid group, used in the synthesis of polyesters and polyurethanes.
Lauryl lactone: An intermediate in the synthesis of dodecane-1,12-diol, used in the production of fragrances and flavorings.
Uniqueness
Acetic acid;dodecane-1,12-diol is unique due to the presence of both acetic acid and dodecane-1,12-diol functional groups, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable compound in various industrial and research applications .
Eigenschaften
CAS-Nummer |
72156-96-8 |
|---|---|
Molekularformel |
C14H30O4 |
Molekulargewicht |
262.39 g/mol |
IUPAC-Name |
acetic acid;dodecane-1,12-diol |
InChI |
InChI=1S/C12H26O2.C2H4O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;1-2(3)4/h13-14H,1-12H2;1H3,(H,3,4) |
InChI-Schlüssel |
TZKPKYGGHIONOT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C(CCCCCCO)CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


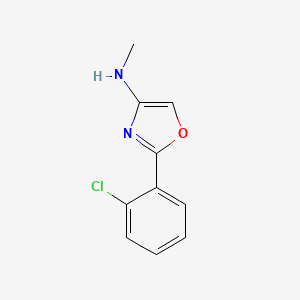
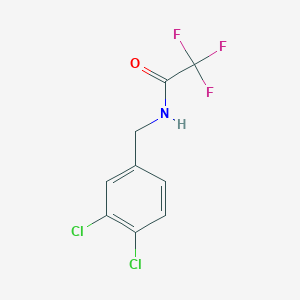
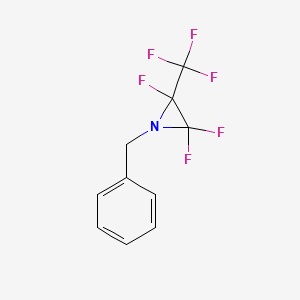
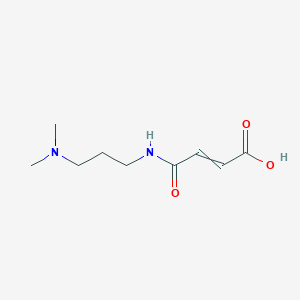
![1-[3-(Diethylaminomethyl)-4-hydroxyphenyl]-3-(4-methylphenyl)sulfonyl-3-phenylpropan-1-one;hydrochloride](/img/structure/B14010761.png)
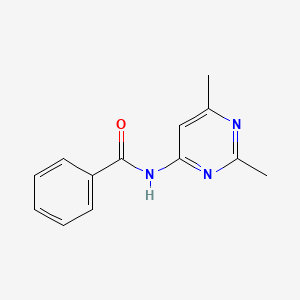
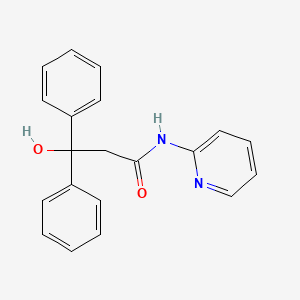
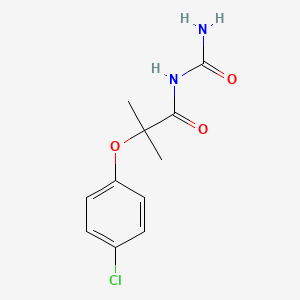
![N-[(1E)-3-butoxy-2,2-dimethylcyclobutylidene]hydroxylamine](/img/structure/B14010787.png)
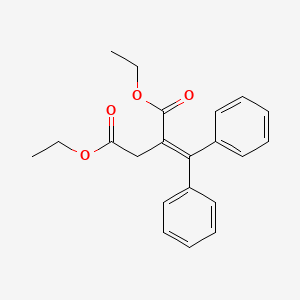
![1,4-Dithiaspiro[4.5]decane-2,3-dione](/img/structure/B14010801.png)
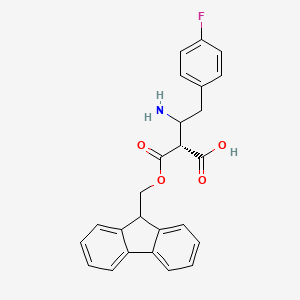
![[(7-Chloro-3-methylquinolin-4-yl)sulfanyl]acetic acid](/img/structure/B14010816.png)
